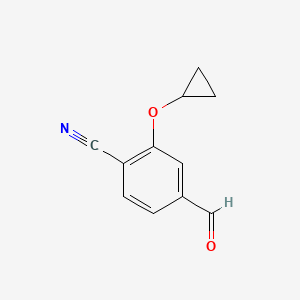

2-Cyclopropoxy-4-formylbenzonitrile

Description

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

2-cyclopropyloxy-4-formylbenzonitrile |

InChI |

InChI=1S/C11H9NO2/c12-6-9-2-1-8(7-13)5-11(9)14-10-3-4-10/h1-2,5,7,10H,3-4H2 |

InChI Key |

HLEQBPORDJZTCR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=CC(=C2)C=O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-4-formylbenzonitrile typically involves the reaction of 2-cyclopropoxybenzonitrile with a formylating agent. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-formylbenzonitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to amides, amines, or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Ammonia or amines in the presence of a catalyst.

Major Products Formed

Oxidation: 2-Cyclopropoxy-4-carboxybenzonitrile.

Reduction: 2-Cyclopropoxy-4-hydroxymethylbenzonitrile.

Substitution: 2-Cyclopropoxy-4-amidobenzonitrile or 2-Cyclopropoxy-4-aminobenzonitrile.

Scientific Research Applications

2-Cyclopropoxy-4-formylbenzonitrile is a chemical compound with a cyclopropoxy group, a formyl group, and a benzonitrile moiety, making it potentially useful in medicinal chemistry and material science. The uniqueness of this compound lies in its combination of a cyclopropoxy group with both formyl and nitrile functionalities, which may enhance its reactivity and biological activity compared to simpler analogs.

Potential Applications

- Pharmaceutical Development The compound may serve as a lead in pharmaceutical development due to its unique structure. Derivatives of benzonitrile have demonstrated potential in cancer therapy because they can inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes.

- Organic Synthesis 2-Cyclopropoxy-3-formylbenzonitrile can serve as an intermediate in synthesizing more complex organic molecules.

Research into the biological activity of this compound suggests potential pharmacological applications. Preliminary investigations indicate that it may interact with specific receptors or enzymes, potentially leading to modulation of cellular pathways involved in disease processes. Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action, with further research required to elucidate these interactions and their implications for therapeutic applications.

Similar Compounds

| Compound | Functional Groups | Unique Features |

|---|---|---|

| This compound | Cyclopropoxy, Formyl, Nitrile | Unique combination providing distinct reactivity |

| 4-Formylbenzonitrile | Formyl, Nitrile | Lacks cyclopropoxy; simpler structure |

| Cyclopropylbenzaldehyde | Cyclopropane, Aldehyde | No nitrile; focuses on aldehyde reactivity |

| Benzonitrile Derivatives | Nitrile | Varies widely; lacks cyclopropoxy |

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-formylbenzonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

4-Formylbenzonitrile: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.

2-Fluoro-4-formylbenzonitrile: Contains a fluorine atom instead of the cyclopropoxy group, which can significantly alter its electronic properties and reactivity.

2-Methoxy-4-formylbenzonitrile: Features a methoxy group, which is larger and more electron-donating compared to the cyclopropoxy group.

Uniqueness

2-Cyclopropoxy-4-formylbenzonitrile is unique due to the presence of the

Q & A

Q. What are the recommended synthetic routes for 2-cyclopropoxy-4-formylbenzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A plausible route involves substituting a hydroxyl group with a cyclopropoxy moiety via nucleophilic aromatic substitution (SNAr). For example, 4-formyl-2-hydroxybenzonitrile can react with cyclopropyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor reaction progress via TLC or HPLC to optimize time and temperature. Use anhydrous conditions to avoid hydrolysis of the nitrile group . Key Considerations :

- Protect the formyl group during substitution using temporary protecting groups (e.g., acetals) if side reactions occur.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

- Methodological Answer :

- NMR : Use H NMR to confirm the cyclopropoxy group (characteristic δ 0.5–1.5 ppm for cyclopropane protons and δ 3.5–4.5 ppm for the ether oxygen-linked CH). The formyl proton appears as a singlet near δ 10 ppm.

- IR : Validate the nitrile (C≡N stretch at ~2230 cm⁻¹) and formyl (C=O stretch at ~1700 cm⁻¹) groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ calculated for C₁₁H₁₀NO₂: 188.0706) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropoxy group influence reactivity in cross-coupling reactions?

- Methodological Answer : The cyclopropoxy group’s strain and electron-donating nature can hinder electrophilic substitution at the ortho position. For Suzuki-Miyaura coupling, pre-functionalize the nitrile or formyl group to avoid side reactions. Computational modeling (DFT) predicts regioselectivity by analyzing frontier molecular orbitals. Compare with analogs like 4-methoxybenzonitrile (electron-donating methoxy) to assess steric effects . Experimental Design :

- Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) under varying temperatures.

- Use F NMR (if fluorinated analogs are synthesized) to track coupling efficiency .

Q. What strategies mitigate instability of the formyl group during storage or reaction?

- Methodological Answer :

- Stabilization : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Add radical inhibitors (e.g., BHT) to solutions.

- Derivatization : Convert the formyl group to a more stable oxime or hydrazone derivative during long-term reactions. Revert to the aldehyde post-synthesis using acidic hydrolysis .

Data Contradiction :

While reports a boiling point of 318°C for 4-formyl-3-methoxybenzonitrile, thermal gravimetric analysis (TGA) should be performed on this compound to confirm decomposition thresholds under synthetic conditions .

Q. How can computational tools predict the metabolic fate or toxicity of this compound?

- Methodological Answer : Use ADMET prediction software (e.g., SwissADME) to model cytochrome P450 interactions. The nitrile group may undergo hydrolysis to an amide or carboxylic acid in vivo. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactor). Compare with structurally similar compounds like 4-fluorobenzonitrile ( ) to assess metabolic stability .

Data Analysis & Optimization

Q. How should researchers address discrepancies in reported melting points or spectral data for analogs?

- Methodological Answer :

- Cross-validate data using multiple sources (e.g., 4-formyl-3-methoxybenzonitrile in vs. 11).

- Replicate synthesis and characterization under standardized conditions (e.g., heating rate for melting point determination).

- Publish full experimental details (solvent, heating method) to resolve contradictions .

Q. What are the pitfalls in scaling up the synthesis of this compound?

- Methodological Answer :

- Exothermic Risks : Cyclopropane ring strain may lead to uncontrolled exotherms during large-scale reactions. Use controlled addition of reagents and inline cooling.

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for scalability. Validate purity via HPLC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.